ETHYL 2-(2-CHLOROBENZAMIDO)-5,5-DIMETHYL-4H,5H,7H-THIENO[2,3-C]PYRAN-3-CARBOXYLATE
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Overview
Description
Ethyl 2-[(2-chlorobenzoyl)amino]-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate is a complex organic compound with the molecular formula C19H20ClNO4S and a molar mass of 393.88 g/mol . This compound is known for its unique structure, which includes a thieno[2,3-c]pyran ring system, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of ETHYL 2-(2-CHLOROBENZAMIDO)-5,5-DIMETHYL-4H,5H,7H-THIENO[2,3-C]PYRAN-3-CARBOXYLATE involves multiple steps. One common synthetic route includes the reaction of 2-chlorobenzoyl chloride with ethyl 5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate in the presence of a base such as triethylamine. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Chemical Reactions Analysis
Ethyl 2-[(2-chlorobenzoyl)amino]-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 2-[(2-chlorobenzoyl)amino]-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate has several scientific research applications:
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, although no specific medical applications have been established yet.
Mechanism of Action
The mechanism of action of ETHYL 2-(2-CHLOROBENZAMIDO)-5,5-DIMETHYL-4H,5H,7H-THIENO[2,3-C]PYRAN-3-CARBOXYLATE is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Ethyl 2-[(2-chlorobenzoyl)amino]-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 5-[(2-chlorobenzoyl)amino]-3-methylbenzo[b]thiophene-2-carboxylate: This compound has a similar structure but with a benzo[b]thiophene ring instead of a thieno[2,3-c]pyran ring.
Ethyl 6-(2-chlorophenyl)-2,2-dimethyl-4-oxo-2,3-dihydro-4H-pyran-5-carboxylate: This compound features a pyran ring system and shares the 2-chlorobenzoyl group.
The uniqueness of ETHYL 2-(2-CHLOROBENZAMIDO)-5,5-DIMETHYL-4H,5H,7H-THIENO[2,3-C]PYRAN-3-CARBOXYLATE lies in its specific ring structure and the presence of the 2-chlorobenzoyl group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
303101-71-5 |
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Molecular Formula |
C19H20ClNO4S |
Molecular Weight |
393.9g/mol |
IUPAC Name |
ethyl 2-[(2-chlorobenzoyl)amino]-5,5-dimethyl-4,7-dihydrothieno[2,3-c]pyran-3-carboxylate |
InChI |
InChI=1S/C19H20ClNO4S/c1-4-24-18(23)15-12-9-19(2,3)25-10-14(12)26-17(15)21-16(22)11-7-5-6-8-13(11)20/h5-8H,4,9-10H2,1-3H3,(H,21,22) |
InChI Key |
RMQSPYSCNGIWQY-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC2=C1CC(OC2)(C)C)NC(=O)C3=CC=CC=C3Cl |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CC(OC2)(C)C)NC(=O)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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